molecular formula C13H11FN2O5S B13596126 2-(2,6-Dioxopiperidin-3-yl)-1-oxoisoindoline-5-sulfonyl fluoride

2-(2,6-Dioxopiperidin-3-yl)-1-oxoisoindoline-5-sulfonyl fluoride

Cat. No.: B13596126
M. Wt: 326.30 g/mol
InChI Key: MRWRJDXGBYZHEE-UHFFFAOYSA-N
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Description

2-(2,6-Dioxopiperidin-3-yl)-1-oxoisoindoline-5-sulfonyl fluoride is a complex organic compound that has garnered significant interest in the fields of medicinal chemistry and pharmaceutical research

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,6-Dioxopiperidin-3-yl)-1-oxoisoindoline-5-sulfonyl fluoride typically involves multi-step organic reactions. One common method starts with the protection of the amino group of a glutamine derivative, followed by cyclization and sulfonylation reactions. The reaction conditions often require precise control of temperature, pH, and the use of specific catalysts to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound involves scaling up the laboratory synthesis methods to larger reactors. The process must adhere to stringent quality control measures to ensure consistency and safety. The use of automated systems for monitoring and controlling reaction parameters is common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

2-(2,6-Dioxopiperidin-3-yl)-1-oxoisoindoline-5-sulfonyl fluoride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation may yield sulfonic acids, while substitution reactions can produce various functionalized derivatives .

Scientific Research Applications

2-(2,6-Dioxopiperidin-3-yl)-1-oxoisoindoline-5-sulfonyl fluoride has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Acts as a modulator of specific proteins, influencing cellular pathways.

    Medicine: Investigated for its potential in targeted protein degradation, which is crucial for developing new therapeutic agents.

    Industry: Utilized in the production of specialized chemicals and pharmaceuticals

Mechanism of Action

The compound exerts its effects by binding to specific molecular targets, such as cereblon protein. This binding can modulate the activity of the target protein, leading to downstream effects on cellular pathways. For example, it can promote the degradation of certain proteins, thereby influencing cellular processes like proliferation and apoptosis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(2,6-Dioxopiperidin-3-yl)-1-oxoisoindoline-5-sulfonyl fluoride is unique due to its specific sulfonyl fluoride group, which enhances its reactivity and binding affinity to target proteins. This makes it particularly effective in applications requiring precise modulation of protein activity .

Properties

Molecular Formula

C13H11FN2O5S

Molecular Weight

326.30 g/mol

IUPAC Name

2-(2,6-dioxopiperidin-3-yl)-1-oxo-3H-isoindole-5-sulfonyl fluoride

InChI

InChI=1S/C13H11FN2O5S/c14-22(20,21)8-1-2-9-7(5-8)6-16(13(9)19)10-3-4-11(17)15-12(10)18/h1-2,5,10H,3-4,6H2,(H,15,17,18)

InChI Key

MRWRJDXGBYZHEE-UHFFFAOYSA-N

Canonical SMILES

C1CC(=O)NC(=O)C1N2CC3=C(C2=O)C=CC(=C3)S(=O)(=O)F

Origin of Product

United States

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